molecular formula C15H15BrN4O B11192401 2-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

2-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11192401
M. Wt: 347.21 g/mol
InChI Key: RQWSDGSPCHZHEH-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide typically involves a multi-step process. One common method includes the reaction of 5-bromo-2-chloropyrimidine with pyrrolidin-2-one in the presence of a base such as potassium carbonate (K2CO3) in a solvent like 1-methylpyrrolidin-2-one (NMP) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
  • Indole derivatives
  • N-(pyridin-2-yl)amides

Uniqueness

2-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its bromine atom and pyrrolidine ring differentiate it from other benzamide derivatives, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C15H15BrN4O

Molecular Weight

347.21 g/mol

IUPAC Name

2-bromo-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C15H15BrN4O/c16-13-6-2-1-5-12(13)14(21)19-11-9-17-15(18-10-11)20-7-3-4-8-20/h1-2,5-6,9-10H,3-4,7-8H2,(H,19,21)

InChI Key

RQWSDGSPCHZHEH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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